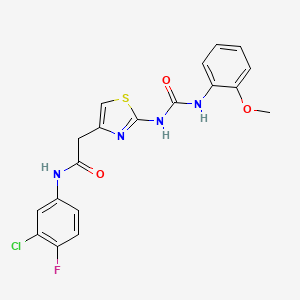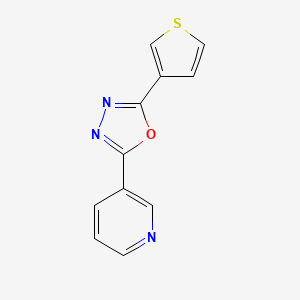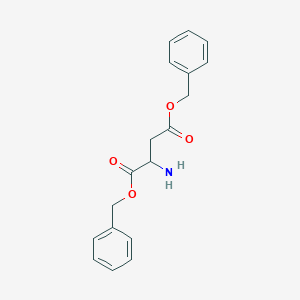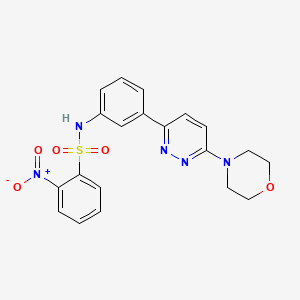
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide” is a chemical compound1. However, the specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that similar compounds, such as 1,3,5-triazine derivatives, can be prepared from cyanuric chloride2.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, a related compound, “N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide”, has a molecular formula of C23H24N4O2S and a molecular weight of 420.531.Chemical Reactions Analysis
The specific chemical reactions involving “N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide” are not detailed in the search results.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide” are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Biofilm Inhibition and Cytotoxicity
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide derivatives have been researched for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives exhibited significant inhibitory action against these biofilms while displaying mild cytotoxicity. This highlights their potential as antibacterial agents with low toxicity to human cells (Abbasi et al., 2020).
Synthesis of Biologically Active Compounds
These compounds are crucial intermediates in the synthesis of numerous biologically active compounds. They serve as key components in creating small molecule inhibitors, which are significant in cancer research and other medicinal applications (Wang et al., 2016).
Anti-Hypertensive and Diuretic Potential
Certain derivatives have been synthesized and evaluated for their potential as antihypertensive and diuretic agents. For example, one compound demonstrated significant efficacy in this regard, suggesting the utility of these derivatives in developing new medications for treating hypertension and related conditions (Rahman et al., 2014).
Pro-apoptotic Effects in Cancer Cells
Research has also been conducted on derivatives of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide for their pro-apoptotic effects in cancer cells. These compounds can trigger the activation of pro-apoptotic genes, thereby providing a pathway for therapeutic applications in oncology (Cumaoğlu et al., 2015).
Versatile Secondary Amine Synthesis
These compounds are versatile in the synthesis of secondary amines, demonstrating their significant role in organic chemistry and drug development (Fukuyama et al., 1995).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results.
Zukünftige Richtungen
The future directions for research on this compound are not specified in the search results. However, related compounds have diverse applications in scientific research, including drug design, molecular interactions, and bioactivity assays34.
Please note that the information provided is based on the available search results and may not fully cover all aspects of your request. For a more comprehensive analysis, it would be beneficial to consult scientific literature or a chemistry professional.
Eigenschaften
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c26-25(27)18-6-1-2-7-19(18)31(28,29)23-16-5-3-4-15(14-16)17-8-9-20(22-21-17)24-10-12-30-13-11-24/h1-9,14,23H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIXBQBOOPTWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)
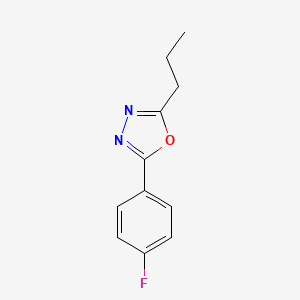
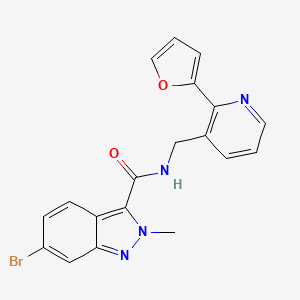
![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)
![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)
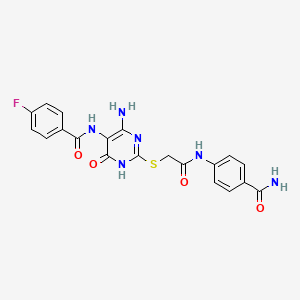
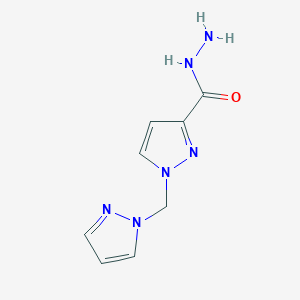
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)
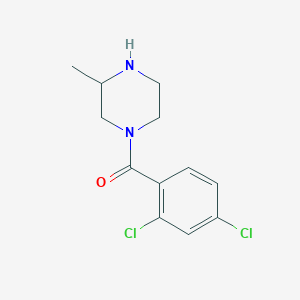
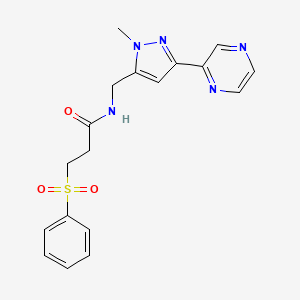
![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2466360.png)
